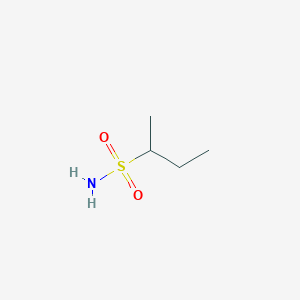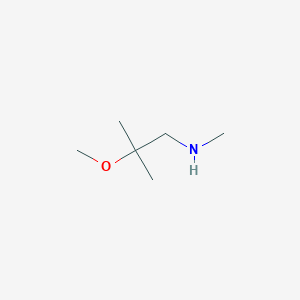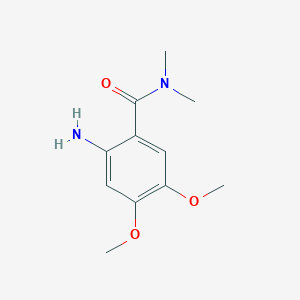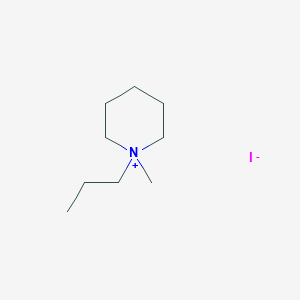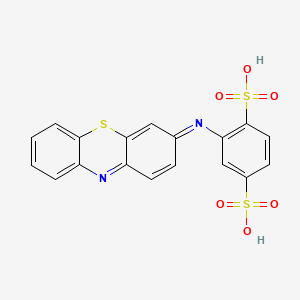
2-(Cyclopropanesulfonyl)ethan-1-amine
Übersicht
Beschreibung
2-(Cyclopropanesulfonyl)ethan-1-amine, also known as CPSEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPSEA is a cyclic sulfonamide that contains a cyclopropane ring, which is a highly strained three-membered ring. This unique structure gives CPSEA its distinctive properties and makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropanesulfonyl)ethan-1-amine is not fully understood, but research suggests that it may act by inhibiting specific enzymes or proteins involved in cellular processes such as cell growth, apoptosis, and inflammation. 2-(Cyclopropanesulfonyl)ethan-1-amine may also interact with receptors on the surface of cells, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
2-(Cyclopropanesulfonyl)ethan-1-amine has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the reduction of inflammation. 2-(Cyclopropanesulfonyl)ethan-1-amine has also been shown to have neuroprotective effects, including the protection of neurons from oxidative stress and the prevention of neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Cyclopropanesulfonyl)ethan-1-amine in lab experiments include its high purity level, its unique structure, and its potential therapeutic applications. However, the limitations of using 2-(Cyclopropanesulfonyl)ethan-1-amine include its high cost, its limited availability, and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Zukünftige Richtungen
There are several future directions for research involving 2-(Cyclopropanesulfonyl)ethan-1-amine, including the development of novel anticancer drugs, the investigation of 2-(Cyclopropanesulfonyl)ethan-1-amine's neuroprotective properties in the treatment of neurodegenerative diseases, and the exploration of 2-(Cyclopropanesulfonyl)ethan-1-amine's potential as an anti-inflammatory agent. Other areas of research could include the optimization of 2-(Cyclopropanesulfonyl)ethan-1-amine synthesis methods, the investigation of 2-(Cyclopropanesulfonyl)ethan-1-amine's mechanism of action, and the identification of potential drug targets for 2-(Cyclopropanesulfonyl)ethan-1-amine-based therapies.
In conclusion, 2-(Cyclopropanesulfonyl)ethan-1-amine is a promising candidate for drug development due to its unique structure and potential therapeutic applications. Further research is needed to fully understand 2-(Cyclopropanesulfonyl)ethan-1-amine's mechanism of action and to explore its potential in various areas of research.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropanesulfonyl)ethan-1-amine has been found to have potential therapeutic applications in several areas of research, including cancer treatment, neuroprotection, and inflammation. In cancer research, 2-(Cyclopropanesulfonyl)ethan-1-amine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This makes 2-(Cyclopropanesulfonyl)ethan-1-amine a promising candidate for the development of anticancer drugs. In neuroprotection research, 2-(Cyclopropanesulfonyl)ethan-1-amine has been shown to protect neurons from damage caused by oxidative stress, which is a common factor in many neurodegenerative diseases. Inflammation research has also shown that 2-(Cyclopropanesulfonyl)ethan-1-amine has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-cyclopropylsulfonylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECBUPYZQXSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanesulfonyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3246459.png)

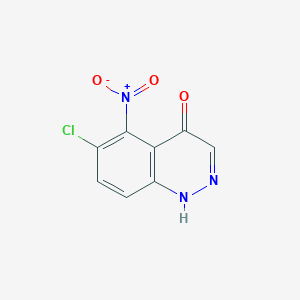
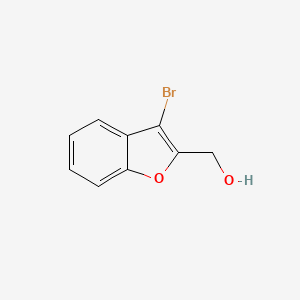

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B3246510.png)
